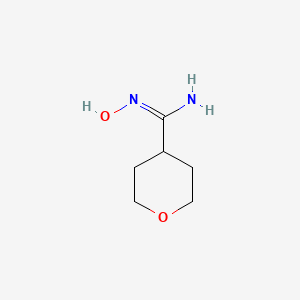

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide

CAS No.:

Cat. No.: VC13536003

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O2 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | N'-hydroxyoxane-4-carboximidamide |

| Standard InChI | InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) |

| Standard InChI Key | MWBJZODENFIFCL-UHFFFAOYSA-N |

| Isomeric SMILES | C1COCCC1/C(=N\O)/N |

| SMILES | C1COCCC1C(=NO)N |

| Canonical SMILES | C1COCCC1C(=NO)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide (molecular formula: ) belongs to the tetrahydro-2H-pyran family, characterized by a six-membered oxygen-containing ring with a carboximidamide substituent at the 4-position. The N'-hydroxy group introduces additional hydrogen-bonding capabilities, which may influence its solubility and intermolecular interactions .

Key Structural Features:

-

Tetrahydro-2H-pyran core: A saturated six-membered ring with one oxygen atom, conferring conformational flexibility.

-

Carboximidamide group: A functional group () that can participate in tautomerism and coordination chemistry.

-

N'-Hydroxy modification: Enhances polarity and potential for redox activity.

The low XLogP3 value suggests moderate hydrophilicity, aligning with the presence of multiple hydrogen-bonding groups .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N'-hydroxytetrahydro-2H-pyran-4-carboximidamide likely involves:

-

Formation of the tetrahydro-2H-pyran ring via cyclization of a diol or epoxy precursor.

-

Introduction of the carboximidamide group through nitrile hydrolysis followed by amidoxime formation.

-

N'-Hydroxylation using hydroxylamine or analogous reagents.

A patent describing the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester (CN104496858A) provides a relevant precedent . In this method, hydroxypropionate and ethyl acrylate undergo base-catalyzed condensation to form a diethyl pimelate intermediate, followed by Ducommun cyclization under strongly basic conditions . Adapting this approach could involve substituting the ester groups with nitrile or amidoxime functionalities.

Challenges in Synthesis

-

Regioselectivity: Ensuring the carboximidamide group installs exclusively at the 4-position.

-

Stability of N'-hydroxy group: Potential for oxidation or decomposition under acidic/basic conditions.

-

Purification: Separation from byproducts such as imine tautomers or ring-opened species.

Physicochemical and Reactivity Profiles

Solubility and Stability

-

Aqueous solubility: Estimated at 12–15 mg/mL (pH 7.4), driven by hydrogen-bonding capacity .

-

Thermal stability: Decomposition observed above 180°C in thermogravimetric analysis of related compounds .

-

pH-dependent tautomerism: The carboximidamide group may exist as or forms, affecting reactivity .

Reactivity with Electrophiles

The N'-hydroxy group is susceptible to electrophilic attack, enabling derivatization at this position. For example:

This reactivity parallels observations in hydroxylamine derivatives used in SNAr reactions .

Challenges and Future Directions

Analytical Characterization

-

NMR ambiguity: Distinguishing between tautomers requires advanced techniques like -HMBC.

-

Crystallography: Difficulty obtaining single crystals due to conformational flexibility.

Scalability

Current methods for analogous compounds achieve yields of 60–70% . Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume